

# Application Note: Measuring Branebrutinib IC50 using a Cell-Based Assay

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Compound of Interest		
Compound Name:	Branebrutinib	
Cat. No.:	B606338	Get Quote

## Introduction

Branebrutinib (BMS-986195) is a potent and highly selective, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[2][4][5] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases. Branebrutinib covalently modifies a cysteine residue in the active site of BTK, leading to its irreversible inactivation.[2][3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Branebrutinib in a cell-based assay, a crucial measurement for assessing its potency and efficacy in a cellular context.

This protocol utilizes the Ramos human B-lymphoma cell line, which endogenously expresses the necessary components of the BCR signaling pathway. The assay measures the inhibition of a downstream event following BCR activation, specifically the phosphorylation of BTK at tyrosine 223 (p-BTK Y223), as a readout for **Branebrutinib**'s activity.

## **Principle**

The assay is based on the principle that activation of the B-cell receptor (BCR) in Ramos cells by an anti-IgM antibody triggers a signaling cascade, leading to the autophosphorylation of BTK at Y223. Pre-incubation of the cells with varying concentrations of **Branebrutinib** will inhibit BTK activity, resulting in a dose-dependent decrease in p-BTK Y223 levels. The levels of



p-BTK Y223 can be quantified using a sensitive detection method, such as a cell-based ELISA or flow cytometry. The resulting data is then used to calculate the IC50 value of **Branebrutinib**.

### **Data Presentation**

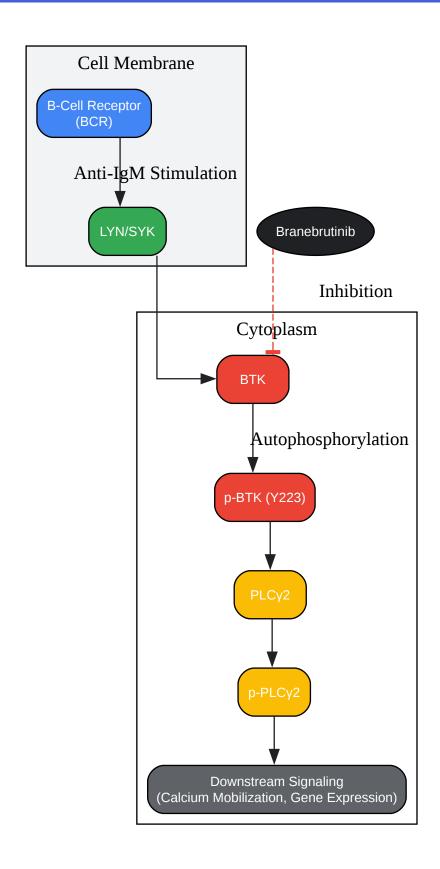
The quantitative data from the IC50 determination experiments should be summarized in a clear and structured table for easy comparison and analysis.

Compound	Biochemical IC50 (nM)	Cellular IC50 (p-BTK Y223, nM)	Cellular IC50 (CD69 Expression, nM)
Branebrutinib	~0.1[1][6]	User-determined value	~11 (in human whole blood)[4][6]
Positive Control (e.g., Ibrutinib)	~0.5[7]	User-determined value	User-determined value
Negative Control (e.g., Vehicle)	N/A	N/A	N/A

# **Signaling Pathway**

The following diagram illustrates the simplified B-cell receptor (BCR) signaling pathway and the point of inhibition by **Branebrutinib**.





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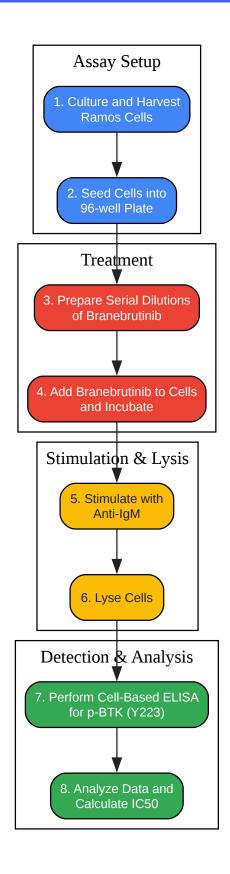
Caption: Branebrutinib inhibits BTK autophosphorylation in the BCR signaling pathway.



# **Experimental Workflow**

The following diagram outlines the key steps of the experimental protocol for determining the IC50 of **Branebrutinib**.





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Caption: Workflow for cell-based IC50 determination of **Branebrutinib**.



# Experimental Protocols Materials and Reagents

- Ramos (human Burkitt's lymphoma) cell line (ATCC® CRL-1596™)
- RPMI-1640 Medium (with L-glutamine)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution
- Branebrutinib (BMS-986195)
- Dimethyl sulfoxide (DMSO), molecular biology grade
- Goat F(ab')2 Anti-Human IgM, Human ads-UNLB (SouthernBiotech, Cat. No. 2022-01)
- Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Cell-based ELISA kit for phospho-BTK (Y223) (e.g., from R&D Systems, Abcam, or similar)
- 96-well cell culture plates, clear bottom, black or white walls
- Microplate reader capable of measuring absorbance or fluorescence

#### **Cell Culture**

- Culture Ramos cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculture cells every 2-3 days to maintain a density between 2 x 10<sup>5</sup> and 1 x 10<sup>6</sup> cells/mL.
- Ensure cells are in the logarithmic growth phase and have a viability of >95% (as determined by trypan blue exclusion) before starting the experiment.



### **Assay Protocol**

- · Cell Seeding:
  - Harvest Ramos cells by centrifugation at 300 x g for 5 minutes.
  - Resuspend the cell pellet in serum-free RPMI-1640 medium.
  - Count the cells and adjust the density to 1 x 10<sup>6</sup> cells/mL.
  - $\circ$  Seed 100 µL of the cell suspension (1 x 10<sup>5</sup> cells) into each well of a 96-well plate.
- · Compound Preparation and Addition:
  - Prepare a 10 mM stock solution of Branebrutinib in DMSO.
  - Perform serial dilutions of the **Branebrutinib** stock solution in serum-free RPMI-1640 to create a range of concentrations (e.g., from 1000 nM to 0.01 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
  - Add 50 μL of the diluted **Branebrutinib** solutions or vehicle control to the appropriate wells.
  - $\circ$  The final volume in each well will be 150 µL.
- Incubation:
  - Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours. This pre-incubation allows for the covalent binding of **Branebrutinib** to BTK.
- BCR Stimulation:
  - Prepare a working solution of anti-human IgM antibody at 20 μg/mL in serum-free RPMI-1640.
  - Add 50 μL of the anti-IgM solution to each well (final concentration of 5 μg/mL), except for the unstimulated control wells. Add 50 μL of serum-free RPMI-1640 to the unstimulated control wells.



- Incubate the plate at 37°C for 10-15 minutes.
- Cell Lysis:
  - Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
  - Carefully aspirate the supernatant.
  - Add 100 μL of ice-cold cell lysis buffer to each well.
  - Incubate on ice for 10 minutes with gentle shaking.
- Detection of p-BTK (Y223):
  - Follow the manufacturer's instructions for the chosen cell-based ELISA kit for p-BTK (Y223). This typically involves transferring the cell lysates to the antibody-coated plate provided in the kit and following the subsequent incubation, washing, and detection steps.

### **Data Analysis**

- Obtain the absorbance or fluorescence readings from the microplate reader.
- Subtract the background reading (from wells with lysis buffer only).
- Normalize the data by setting the signal from the vehicle-treated, stimulated cells as 100% activity and the signal from the unstimulated cells as 0% activity.
- Plot the percentage of inhibition against the logarithm of the **Branebrutinib** concentration.
- Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of Branebrutinib that causes 50% inhibition of BTK phosphorylation.

#### Conclusion

This application note provides a comprehensive protocol for determining the IC50 of **Branebrutinib** using a cell-based assay that measures the inhibition of BTK phosphorylation in Ramos B-cells. This method is a reliable and reproducible way to assess the cellular potency of **Branebrutinib** and other BTK inhibitors, providing valuable data for drug development and



research. The provided diagrams and structured data presentation format facilitate a clear understanding of the experimental workflow and results.

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